PolyphyllinH
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Overview
Description
Polyphyllin H is a steroidal saponin derived from the rhizomes of Paris polyphylla, a medicinal plant widely used in traditional Chinese medicine. This compound exhibits a range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Polyphyllin H can be synthesized through various methods, including extraction from the rhizomes of Paris polyphylla. The extraction process typically involves the use of solvents such as ethanol or methanol, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Polyphyllin H involves large-scale extraction and purification processes. The use of macroporous resins has been shown to be effective in separating and purifying Polyphyllin H from plant extracts. This method is environmentally friendly and economical, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Polyphyllin H undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. Glycosylation involves the addition of sugar moieties to the steroidal backbone, which is catalyzed by enzymes such as glycosyltransferases .
Common Reagents and Conditions
Common reagents used in the reactions involving Polyphyllin H include glycosyl donors like UDP-glucose and enzymes such as glycosyltransferases. Oxidation reactions may involve the use of oxidizing agents like hydrogen peroxide .
Major Products Formed
The major products formed from these reactions include various glycosylated derivatives of Polyphyllin H, which may exhibit different pharmacological activities .
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosylation reactions and the biosynthesis of steroidal saponins.
Biology: Investigated for its role in plant defense mechanisms and its interactions with endophytic fungi.
Industry: Utilized in the production of traditional Chinese medicines and as a natural pesticide.
Mechanism of Action
Polyphyllin H exerts its effects through various molecular targets and pathways. It has been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) by regulating the P2X7 receptor and reducing the phosphorylation of p38 and ERK1/2 components of the MAPK pathway . This modulation of inflammatory pathways contributes to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Polyphyllin H is one of several steroidal saponins found in Paris polyphylla. Similar compounds include:
Polyphyllin I: Exhibits strong anti-tumor activity.
Polyphyllin II: Known for its anti-inflammatory and analgesic properties.
Polyphyllin VII: Studied for its potential in cancer therapy.
Compared to these compounds, Polyphyllin H is unique in its specific molecular targets and pathways, particularly its interaction with the P2X7 receptor and the MAPK pathway .
Properties
Molecular Formula |
C44H70O17 |
---|---|
Molecular Weight |
871.0 g/mol |
IUPAC Name |
2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O17/c1-19-8-13-43(54-18-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)56-40-37(60-38-34(51)32(49)30(47)20(2)55-38)35(52)36(28(17-46)58-40)59-39-33(50)31(48)27(16-45)57-39/h6,19-21,23-40,45-53H,7-18H2,1-5H3 |
InChI Key |
DEUSODBYLVUUQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |
Origin of Product |
United States |
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